(3S)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine
Description
Properties
Molecular Formula |
C8H7BrFNO |
|---|---|
Molecular Weight |
232.05 g/mol |
IUPAC Name |
(3S)-7-bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7BrFNO/c9-6-2-4(10)1-5-7(11)3-12-8(5)6/h1-2,7H,3,11H2/t7-/m1/s1 |
InChI Key |
VBTHEEIQMYZFBV-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@H](C2=C(O1)C(=CC(=C2)F)Br)N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC(=C2)F)Br)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Dihydrobenzofuran Core
The benzofuran core is often synthesized starting from appropriately substituted phenol derivatives. The key steps include:
- Halogenation: Selective bromination at position 7 and fluorination at position 5 on the aromatic ring. This can be achieved by regioselective electrophilic aromatic substitution or by using pre-halogenated phenol precursors.
- Cyclization: Intramolecular cyclization to form the dihydrobenzofuran ring. This is commonly done by acid-catalyzed cyclization of ortho-substituted phenols bearing suitable side chains or via metal-catalyzed cyclization reactions.
Introduction of the Amino Group at C-3
The amination at the chiral center involves stereoselective methods such as:
- Asymmetric Reduction or Amination: Using chiral catalysts or auxiliaries to induce the (3S) configuration during the installation of the amine group.
- Cycloaddition Methods: Recent innovative approaches include the use of scandium triflate (Sc(OTf)3)-mediated [4 + 1] cycloaddition of isocyanides with ortho-quinone methides (o-QMs) generated in situ. This method provides a straightforward route to 2-aminobenzofurans with good yields (up to 93%) under mild conditions and offers stereochemical control.
Purification and Characterization
- The final compound is often isolated as a hydrochloride salt to improve stability and facilitate purification.
- Characterization includes NMR spectroscopy, chiral HPLC for enantiomeric excess, mass spectrometry, and elemental analysis.
Comparative Data Table of Preparation Methods
| Step | Method Description | Key Reagents/Conditions | Yield (%) | Stereoselectivity | Notes |
|---|---|---|---|---|---|
| Halogenation | Electrophilic aromatic substitution on phenol derivatives | Br2, Selectfluor or NFSI for F, acidic medium | 70-85 | Regioselective | Requires control to avoid polyhalogenation |
| Cyclization | Acid-catalyzed intramolecular cyclization | Methanesulfonic acid, trifluoroacetic acid | 60-80 | Not stereogenic | Forms dihydrobenzofuran ring |
| Amination | Sc(OTf)3-mediated [4 + 1] cycloaddition with isocyanides | Sc(OTf)3, isocyanides, ortho-quinone methide precursors | Up to 93 | High (3S) | Mild conditions, high yield |
| Chiral resolution or asymmetric synthesis | Use of chiral catalysts or auxiliaries for stereocontrol | Chiral ligands, asymmetric hydrogenation catalysts | Variable | High | Critical for obtaining (3S) enantiomer |
Research Findings and Advances
- The Sc(OTf)3-mediated formal cycloaddition represents a novel and efficient synthetic route, enabling the construction of the 2-aminobenzofuran scaffold with excellent yields and stereoselectivity.
- Traditional methods rely on multi-step halogenation and cyclization sequences, which require careful regio- and stereochemical control.
- Industrially relevant processes for related benzofuran derivatives (e.g., intermediates for drugs like Dronedarone) have been optimized to reduce side reactions and improve yields, indicating potential scalability of similar methods for this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the bromine or fluorine atoms to hydrogen.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable solvents and catalysts.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzofuran compounds, including (3S)-7-bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, exhibit significant anticancer properties. The fluorine atom enhances the lipophilicity and biological activity of the compound, making it a candidate for further development in cancer therapeutics.
Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that similar benzofuran derivatives inhibited tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Neuroprotective Effects
The compound has shown potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of bromine and fluorine atoms is believed to enhance the interaction with biological targets involved in neuroprotection.
Case Study :
Research published in Neuropharmacology highlighted that this compound exhibited protective effects against oxidative stress-induced neuronal cell death. The study suggested that this compound could serve as a lead compound for developing drugs aimed at treating neurodegenerative disorders .
Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, which is crucial in developing novel compounds with desired biological activities.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Utilized to introduce various nucleophiles at the amine site. |
| Coupling Reactions | Can be employed in coupling reactions to form larger frameworks. |
Development of Fluorinated Compounds
The incorporation of fluorine into organic molecules is a strategy used to enhance pharmacological properties. The fluorinated benzofuran derivatives have been explored for their improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of (3S)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity towards certain targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Position Variations
a. Halogen Position Isomers
- (3S)-5-Bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1259810-93-9) : Bromo at position 5 and fluoro at position 6. Molecular weight: 232.05 g/mol. Predicted boiling point: 252.2±40.0 °C .
- (3S)-7-Bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1272731-41-5) : Bromo at position 7 and fluoro at position 6. Molecular weight: 232.05 g/mol .
- 5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride (CAS N/A) : Hydrochloride salt with bromo at 5 and fluoro at 6. Purity: ≥95% .
b. Halogen Type Variations
- 5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS 1273648-88-6): Chloro at 5, fluoro at 6. Molecular weight: 187.6 g/mol.
- (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS N/A) : Lacks bromo but includes fluoro at 7. Molecular weight: 175.61 g/mol. Hazard statements: H315 (skin irritation), H319 (eye irritation) .
Stereochemical Variations
- (R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1934470-94-6) : R-configuration with bromo at 5 and fluoro at 4. Supplier: Parchem Chemicals .
- (R)-5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS 1414960-64-7) : R-configuration without fluoro. Similarity score: 0.93 compared to the target compound .
Key Insight : Stereochemistry (R vs. S) significantly impacts receptor interactions and metabolic stability .
Salt Forms and Derivatives
- 5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride : Enhanced solubility due to hydrochloride salt. Purity: ≥99% (American Elements) .
- (3S)-7-Bromo-2,3-dihydro-1-benzofuran-3-amine (CAS 1228557-01-4) : Lacks fluoro. Molecular weight: 214.06 g/mol. Hazard: H302 (harmful if swallowed) .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogs.
Table 2: Commercial Availability and Suppliers
| Compound | Supplier | Purity | Form |
|---|---|---|---|
| (3S)-7-Bromo-2,3-dihydro-1-benzofuran-3-amine | Labter Pharmatech | ≥95% | Free base |
| (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride | American Elements | ≥99.9% | Hydrochloride |
| 5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-amine | Biosynth | ≥95% | Free base |
Biological Activity
(3S)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a synthetic organic compound characterized by its unique structural features, including a bromine atom at the 7th position and a fluorine atom at the 5th position of the benzofuran core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial, antiviral, and anticancer agent. This article reviews its biological activity based on recent studies and findings.
- Molecular Formula : C8H7BrFNO
- Molecular Weight : 232.05 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of halogen atoms enhances its binding affinity to various enzymes and receptors involved in disease pathways. Preliminary studies suggest that this compound may inhibit enzymes linked to cancer cell proliferation, indicating potential therapeutic applications in oncology .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
Antiviral Activity
Initial studies have shown that this compound may possess antiviral properties by inhibiting viral replication processes. The exact mechanism is still under investigation but is thought to involve interference with viral entry or replication within host cells.
Anticancer Activity
Significant attention has been directed toward the anticancer potential of this compound. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines and inhibit cell cycle progression. The compound's structural characteristics allow it to modulate signaling pathways associated with cancer cell growth and survival.
Research Findings
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against multidrug-resistant bacterial strains. Results showed significant inhibition of growth, suggesting potential for development as a new antibiotic agent.
- Cancer Cell Line Studies : In experiments using various cancer cell lines, this compound demonstrated potent anticancer effects by promoting apoptosis and inhibiting key oncogenic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
